molecular formula C17H25NO2 B13746122 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester CAS No. 101516-98-7

2-Phenylglycine 3,3,5-trimethylcyclohexyl ester

Cat. No.: B13746122
CAS No.: 101516-98-7
M. Wt: 275.4 g/mol
InChI Key: XSDOHDZHBPZCBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester typically involves the esterification of 2-Phenylglycine with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Phenylglycine 3,3,5-trimethylcyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylglycine 3,3,5-trimethylcyclohexyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-Phenylglycine, which can then interact with enzymes and receptors in biological systems. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is unique due to its combination of a phenyl group and a glycine derivative, which imparts distinct chemical and biological properties.

Properties

CAS No.

101516-98-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-amino-2-phenylacetate

InChI

InChI=1S/C17H25NO2/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,18H2,1-3H3

InChI Key

XSDOHDZHBPZCBH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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